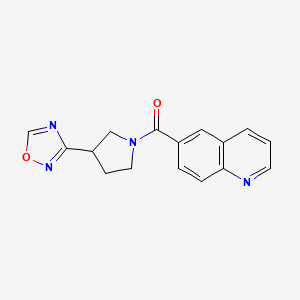
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(quinolin-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes leads to the formation of novel 4-(1,2,4-oxadiazol . Another study describes the synthesis of a series of previously unknown 1-[(2-aryl-5-(pyridine-4-yl)-1,3,4-oxadiazol-3(2H)-yl]-3-(pyridine-2-yl)prop-2-en-1-ones .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a quinoline ring. Further structural analysis can be performed using techniques such as FTIR, 1H NMR, and 13C NMR spectroscopy, and mass spectrometry .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C16H14N4O2) and molecular weight (294.314). More specific properties such as solubility, melting point, and boiling point have not been reported.
Scientific Research Applications
Aldosterone Synthase Inhibition
Lucas et al. (2011) studied pyridine substituted 3,4-dihydro-1H-quinolin-2-ones, which are potent and selective inhibitors of aldosterone synthase (CYP11B2). This is significant for treating hyperaldosteronism, congestive heart failure, and myocardial fibrosis. The study highlights the importance of structural modifications for fine-tuning the selectivity of CYP11B2 inhibitors, which is crucial for developing selective CYP11B1 inhibitors for treating Cushing's syndrome and metabolic syndrome (Lucas et al., 2011).
Antimicrobial Agents
Buha et al. (2012) synthesized a series of 1-N-substituted-3-(4-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-ylthio)quinazolin-6-yl)urea/thiourea derivatives with notable antimicrobial activity. This study provides insights into the structure-activity relationship of these compounds, showing that they possess a broad spectrum of activity against various microorganisms (Buha et al., 2012).
Coordination Polymers and Magnetic Properties
Wu et al. (2017) explored the self-assembly of new coordination polymers using unsymmetrical ligands that contain 1,3,4-oxadiazole. This research demonstrates the utility of these ligands in constructing porous coordination frameworks and discusses their magnetic properties. This type of research is pivotal in materials science, particularly for applications in magnetic materials and molecular architecture (Wu et al., 2017).
Electrophysiological Characterization in Pharmacology
Malherbe et al. (2009) conducted a biochemical and electrophysiological characterization of almorexant, which involved the use of a derivative of 1,3,4-oxadiazole. This research contributes to understanding the pharmacology of almorexant, particularly its binding kinetics and effects on orexin receptors, which are important for sleep regulation (Malherbe et al., 2009).
Spectroscopic Properties of Methanones
Al-Ansari (2016) studied the spectroscopic properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones. This research is significant in understanding the electronic absorption and fluorescence properties of these compounds, which can be crucial for applications in fluorescence spectroscopy and materials science (Al-Ansari, 2016).
Future Directions
Future research could focus on further elucidating the biological activities of this compound and similar derivatives, particularly their potential roles in treating diseases such as type 2 diabetes, obesity, and non-alcoholic steatohepatitis . The pharmacokinetic properties of these compounds could also be explored to develop effective drug candidates .
properties
IUPAC Name |
[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-quinolin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-16(12-3-4-14-11(8-12)2-1-6-17-14)20-7-5-13(9-20)15-18-10-22-19-15/h1-4,6,8,10,13H,5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHFLMOBDKXCCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(quinolin-6-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

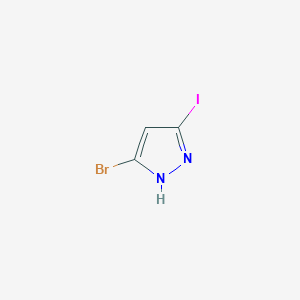
![N'-(2,5-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2739812.png)

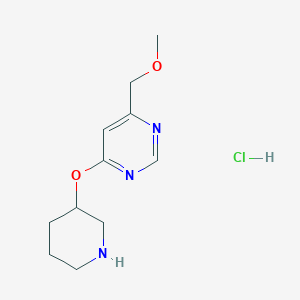
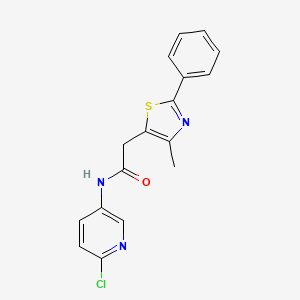
![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2739818.png)

![N-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2739820.png)
![2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N,N-dimethylpyrimidin-4-amine](/img/structure/B2739824.png)
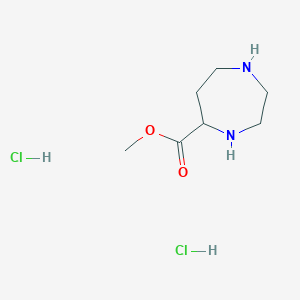
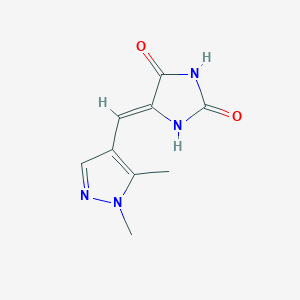
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-5-chloro-2-methoxybenzoate](/img/structure/B2739828.png)
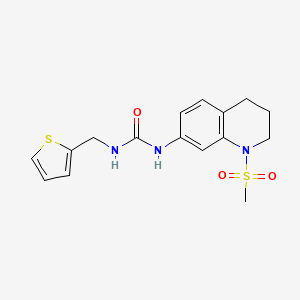
![N-(5-fluoro-2-methylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2739832.png)